N-(2,4-DIMETHOXYPHENYL)-N'-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA
Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA is a complex organic compound that features a thiourea group bonded to a dimethoxyphenyl and a methylphenylsulfanyl ethyl group
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base.
Introduction of the Methylphenylsulfanyl Group: The Schiff base is then reacted with a methylphenylsulfanyl ethyl halide under basic conditions to introduce the methylphenylsulfanyl group.
Formation of the Thiourea Group: Finally, the intermediate is treated with thiourea under acidic conditions to form the desired N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N’-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}THIOUREA can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and has similar structural features.
2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares the dimethoxyphenyl group and has applications in medicinal chemistry.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-13-4-7-15(8-5-13)24-11-10-19-18(23)20-16-9-6-14(21-2)12-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITFJABUOBTULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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